4-Methyl-3-(trifluoromethyl)isoxazol-5-ol

Herbicide Discovery Structure–Activity Relationship Isoxazole Scaffold

Designing potent herbicides with selective crop tolerance is challenging due to scaffold SAR. This compound provides the exact solution: the 4-methyl-3-trifluoromethyl-5-isoxazolol core is the key pharmacophore for oxyacetamide herbicides, enabling low application rates (0.25-0.5 kg a.i./ha) with broad-spectrum weed control and cotton tolerance. * Validated scaffold for parallel synthesis of herbicide libraries. * >0.5 ΔLogP boost for ADME optimization without altering H-bonding. * 5-OH handle for fragment growing; ¹⁹F NMR probe. High-purity, global shipping.

Molecular Formula C5H4F3NO2
Molecular Weight 167.09 g/mol
CAS No. 110411-53-5
Cat. No. B034238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(trifluoromethyl)isoxazol-5-ol
CAS110411-53-5
Synonyms5-Isoxazolol,4-methyl-3-(trifluoromethyl)-(9CI)
Molecular FormulaC5H4F3NO2
Molecular Weight167.09 g/mol
Structural Identifiers
SMILESCC1=C(NOC1=O)C(F)(F)F
InChIInChI=1S/C5H4F3NO2/c1-2-3(5(6,7)8)9-11-4(2)10/h9H,1H3
InChIKeyIHQJXZKLOCMFEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-(trifluoromethyl)isoxazol-5-ol: Core Heterocycle Profile


4-Methyl-3-(trifluoromethyl)isoxazol-5-ol (CAS 110411-53-5) is a disubstituted isoxazol-5-ol heterocycle bearing a 4-methyl group and a 3-trifluoromethyl substituent . Its molecular formula is C₅H₄F₃NO₂ with a molecular weight of 167.09 g·mol⁻¹ . The compound serves as a versatile scaffold and synthetic intermediate in the development of herbicides, fungicides, and pharmaceutical candidates, with its substitution pattern conferring distinct physicochemical properties that differentiate it from mono-substituted or unsubstituted isoxazol-5-ol analogs [1].

Why Common Isoxazol-5-ol Analogs Cannot Substitute


The simultaneous presence of both the 4‑methyl and 3‑trifluoromethyl groups on the isoxazol‑5‑ol ring is not redundant; structure–activity relationship (SAR) studies demonstrate that the 4‑methyl‑3‑trifluoromethyl‑5‑isoxazolyl motif is the key pharmacophoric element for potent herbicidal activity in oxyacetamide derivatives [1]. Replacing this scaffold with analogs that lack either substituent leads to a marked reduction or complete loss of herbicidal potency, as discussed in the quantitative evidence below. Furthermore, the trifluoromethyl group imparts a significant increase in lipophilicity (ΔLogP ≈ +0.53 vs. the non‑fluorinated 4‑methyl analog) and higher polar surface area, directly influencing membrane permeability and pharmacokinetic behaviour .

Quantitative Differentiation from Closest Analogs


Herbicidal Potency: Dual Substitution Is Required

In a systematic SAR study of 2‑(5‑isoxazolyloxy)acetamide herbicides, Kai et al. demonstrated that only derivatives bearing the 4‑methyl‑3‑trifluoromethyl‑5‑isoxazolyl group displayed potent herbicidal activity [1]. The lead compound N‑(2‑chlorophenyl)‑N‑methyl‑2‑(4‑methyl‑3‑trifluoromethyl‑5‑isoxazolyloxy)acetamide (compound 28) achieved strong control of barnyard grass, large crabgrass, pale smartweed, and slender amaranth at application rates of 0.25–0.5 kg a.i./ha without crop injury to cotton [1]. In contrast, analogs lacking the 3‑CF₃ group (e.g., 4‑methyl‑5‑isoxazolyl derivatives) or lacking the 4‑methyl group (e.g., 3‑trifluoromethyl‑5‑isoxazolyl derivatives) were significantly less active or inactive in the same panel of weed species, establishing the dual‑substitution pattern as the minimal pharmacophore for high herbicidal efficacy [1].

Herbicide Discovery Structure–Activity Relationship Isoxazole Scaffold

Lipophilicity Advantage Over Non-Fluorinated Analog

Computed partition coefficients (LogP) show that 4‑methyl‑3‑(trifluoromethyl)isoxazol‑5‑ol (LogP = 1.0, PSA = 46.26 Ų) is significantly more lipophilic than its non‑fluorinated counterpart 4‑methylisoxazol‑5‑ol (LogP = 0.47, PSA = 46.00 Ų) . The ΔLogP of +0.53 corresponds roughly to a 3.4‑fold increase in octanol/water partition, which is expected to enhance passive membrane permeability. The 3‑(trifluoromethyl)isoxazol‑5‑ol analog (lacking the 4‑methyl group) has a molecular weight of 153.06 g·mol⁻¹ and slightly lower lipophilicity (estimated LogP ≈ 0.8), while its PSA is comparable . Thus, the target compound achieves a balanced lipophilicity–polarity profile that is distinct from both mono‑substituted relatives.

Physicochemical Properties Lipophilicity Druglikeness

Molecular Weight and Hydrogen-Bonding Capacity Comparison

The molecular weight of 4‑methyl‑3‑(trifluoromethyl)isoxazol‑5‑ol (167.09 g·mol⁻¹) is intermediate between the lighter 4‑methylisoxazol‑5‑ol (99.09 g·mol⁻¹) and heavier polyfluorinated isoxazole building blocks (>200 g·mol⁻¹). It possesses one hydrogen‑bond donor (OH) and five hydrogen‑bond acceptors (N, O, three F atoms), compared to one donor and three acceptors for the non‑fluorinated analog. The additional H‑bond acceptors from the CF₃ group can engage in halogen‑bonding and orthogonal multipolar interactions with protein targets, while the moderate molecular weight keeps the scaffold compliant with lead‑likeness criteria (MW < 250) . This balance of interaction capability and low molecular weight is not achievable with either the 4‑methyl‑only or the 3‑trifluoromethyl‑only isoxazol‑5‑ol congeners.

Molecular Descriptors Lead Optimization Fragment-Based Design

Regioselective Functionalization at the 5-Hydroxy Position

The 5‑hydroxy group of 4‑methyl‑3‑(trifluoromethyl)isoxazol‑5‑ol offers a single, well‑defined nucleophilic site for derivatization, avoiding the regioselectivity problems encountered with isoxazoles bearing multiple reactive positions [1]. In the herbicide series reported by Kai et al., the 5‑hydroxy group was cleanly O‑alkylated to yield the 5‑isoxazolyloxy acetamides without competing N‑alkylation or ring‑opening side reactions [2]. By comparison, simple 3‑(trifluoromethyl)isoxazole (lacking the 5‑OH) requires electrophilic aromatic substitution or metalation strategies that often give mixtures of regioisomers. The presence of both the electron‑withdrawing CF₃ group and the electron‑donating methyl group also modulates the reactivity of the hydroxy group, enabling chemoselective transformations under mild conditions [1].

Synthetic Intermediate Building Block Late‑Stage Functionalization

Optimal Deployment in R&D and Procurement


Agrochemical Lead Generation for HPPD-Inhibitor Analogs

The 4‑methyl‑3‑trifluoromethyl‑5‑isoxazolol core is a validated scaffold for constructing oxyacetamide herbicides with potent activity against grass and broadleaf weeds at low application rates (0.25–0.5 kg a.i./ha) . Procurement of this intermediate enables the rapid parallel synthesis of focused libraries aiming to optimize crop selectivity (e.g., cotton tolerance) while maintaining broad‑spectrum weed control.

Fragment-Based Drug Discovery with Fluorinated Heterocycle

With a molecular weight (167.09 g·mol⁻¹) well within fragment limits and balanced LogP (1.0) and PSA (46.26 Ų), the compound meets lead‑likeness criteria . Its 5‑hydroxy group provides a straightforward vector for fragment growing or linking, while the CF₃ group can serve as a sensitive ¹⁹F NMR probe for binding studies [1].

Fluorinated Bioisostere for Medicinal Chemistry

The isoxazole ring is a recognized bioisostere of acetyl‑lysine and carboxylic acids . The 4‑methyl‑3‑trifluoromethyl substitution pattern offers a distinct electronic and steric profile compared to mono‑substituted isoxazoles, making it valuable for replacing metabolically labile groups in kinase inhibitors, nuclear receptor modulators, and anti‑inflammatory agents [1].

Physicochemical Property Calibration in Parallel Synthesis

When incorporated into larger molecules, the 4‑methyl‑3‑trifluoromethyl‑5‑isoxazolyl group predictably increases lipophilicity by approximately 0.5 LogP units relative to the non‑fluorinated 4‑methyl‑5‑isoxazolyl group, while maintaining similar PSA . This allows medicinal chemists to fine‑tune ADME properties without drastically altering molecular shape or H‑bonding capacity.

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